Imazalil is a synthetic fungicide belonging to the imidazole class of compounds. [] It is widely used in agriculture to control a variety of fungal diseases in crops, fruits, and vegetables. [, , , , , , ] Its primary use is in post-harvest applications to prevent spoilage and extend the shelf-life of produce. [, , , , ] Imazalil is also used as a seed treatment to protect against fungal infections. [, ]
The development of resistance to Imazalil in various fungal pathogens necessitates further research into understanding the mechanisms of resistance and developing strategies to overcome it. [, , , , , ] This could involve exploring novel fungicide formulations, combination therapies with other fungicides, and alternative control methods. [, , , ]
Imazalil is classified as a fungicide under the International Code of Pesticide Management. Its chemical structure is that of an imidazole, which is characterized by a five-membered ring containing two nitrogen atoms. The compound's Chemical Abstracts Service (CAS) number is 35554-44-0, and it is often used in formulations for treating fruits and vegetables to prevent decay during storage and transport .
Imazalil can be synthesized through several methods, with one common approach involving the reaction of 1-(4-chlorophenyl)-2-methyl-1H-imidazole with various reagents to yield the final product. The synthesis typically requires specific conditions such as temperature control and the use of solvents like toluene or dichloromethane for extraction processes.
A notable method described involves generating imazalil free base by adding a 25% ammonium hydroxide solution to its sulfate salt, followed by extraction with an organic solvent . This method ensures the purity and identity of the synthesized compound through chromatographic techniques.
Imazalil undergoes various chemical reactions, primarily focusing on its interaction with fungal cell membranes. It acts by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity, leading to cell death.
In analytical contexts, imazalil can be determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quantifying residues in agricultural products .
The mechanism of action of imazalil involves the disruption of fungal cell membrane synthesis. By inhibiting lanosterol demethylase, imazalil prevents the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. This leads to increased membrane permeability and ultimately results in cell lysis.
Research indicates that imazalil exhibits broad-spectrum antifungal activity, making it effective against pathogens such as Botrytis cinerea and Penicillium species .
These properties are crucial for formulating effective pesticide products that maintain stability during storage and application .
Imazalil's primary application lies in agriculture as a fungicide for treating post-harvest fruits and vegetables. It is particularly effective against molds that cause spoilage during storage. Additionally, research has explored its potential use in various formulations aimed at enhancing antimicrobial properties through encapsulation techniques, such as embedding it within metal-organic frameworks like HKUST-1 .
Furthermore, studies have investigated its genotoxicity effects using assays that evaluate DNA damage in model organisms, highlighting the importance of assessing safety alongside efficacy in agricultural applications .
Imazalil (chemical name: 1-{2-(2,4-Dichlorophenyl)-2-[(prop-2-en-1-yl)oxy]ethyl}-1H-imidazole) demonstrates exceptional curative and protective activity against Penicillium digitatum (green mold) and P. italicum (blue mold), the primary fungal pathogens causing postharvest citrus losses worldwide. These pathogens account for 60-90% of total postharvest decay in citrus, particularly affecting blood oranges and lemons harvested during late winter to early spring [1] [7]. The fungicide's systemic action inhibits ergosterol biosynthesis—a critical component of fungal cell membranes—through targeted suppression of sterol 14α-demethylase (CYP51) activity [2] [5].
Application methodology significantly influences imazalil's performance. Dipping treatments (1000 ppm, 60 seconds) achieve >95% decay control by enabling comprehensive fruit coverage and deep penetration into peel wounds where pathogens establish [1] [10]. By contrast, wax-sprayed imazalil (2000 ppm) exhibits reduced efficacy (60-75% control) due to physicochemical partitioning that limits aqueous-phase availability [1] [8]. Innovative thin-film application (ITFT) systems—where fruit rolls through a micro-regulated fungicide film—reduce water consumption by 85% while maintaining 80-88% control efficacy against Penicillium spp., despite lower residue loading (0.8-1.2 mg/kg) compared to dipping (1.5-2.5 mg/kg) [1] [8].
Table 1: Comparative Efficacy of Imazalil Application Methods Against Penicillium spp.
Application Method | Concentration (ppm) | Exposure Time | Decay Incidence (%) | Residue (mg/kg) |
---|---|---|---|---|
Dipping (aqueous) | 1000 | 60 seconds | 3.5 ± 0.8 | 1.5-2.5 |
Wax spraying | 2000 | 15 seconds | 25.4 ± 3.2 | 4.8-6.0 |
Thin-film (ITFT) | 1000 | 20 seconds | 12.1 ± 1.5 | 0.8-1.2 |
Heated flooder (52°C) | 500 | 45 seconds | 4.8 ± 0.6 | 2.25 ± 0.3 |
Data synthesized from [1] [8] [10]
Temperature optimization substantially enhances performance. Heated flooder systems (52°C) with imazalil sulphate elevate residue loading to 2.25 mg/kg—triple that of ambient-temperature applications—through cuticle permeabilization, achieving 95.2% green mold suppression in lemons and oranges [10]. This thermal synergy proves particularly effective against latent infections established prior to harvest.
Citrus varietal differences significantly modulate imazalil's antifungal performance due to divergent rind morphology, cuticle thickness, and wound-healing capacity. Lemons exhibit superior residue retention (2.8-3.2 mg/kg) and decay control (93-97%) compared to mandarins (1.2-1.5 mg/kg; 75-82% control) under identical dipping protocols, attributable to their thicker albedo and reduced surface micro-cracking [8] [10]. Grapefruits present intermediate efficacy (85-89% control) despite higher residue loading (2.0-2.4 mg/kg), suggesting pathogen aggression (P. digitatum strain virulence) may outweigh pharmacokinetic factors [10].
Table 2: Fruit-Specific Performance of Imazalil Against Green Mold (P. digitatum)
Citrus Variety | Application Method | Residue (mg/kg) | Decay Incidence (%) | Relative Efficacy vs. Control |
---|---|---|---|---|
Valencia Orange | Dipping (25°C) | 1.98 ± 0.2 | 4.2 ± 0.9 | 95.8% |
Tarocco Orange | Thin-film (ITFT) | 0.65 ± 0.1 | 12.5 ± 2.1 | 87.5% |
Star Ruby Grapefruit | Heated flooder (52°C) | 2.24 ± 0.3 | 8.7 ± 1.3 | 91.3% |
Nova Mandarin | Dipping (25°C) | 1.15 ± 0.2 | 18.3 ± 2.8 | 81.7% |
Lemon | Heated flooder (52°C) | 2.81 ± 0.4 | 2.9 ± 0.7 | 97.1% |
Beyond Penicillium suppression, imazalil exhibits variable efficacy against secondary pathogens. While it effectively controls Alternaria alternata (70-85% suppression) and Colletotrichum gloeosporioides (65-80%) in oranges, it demonstrates limited activity against Geotrichum candidum (sour rot) and Phytophthora spp. (brown rot) [1] [8]. This pathogen-specific performance necessitates complementary strategies for comprehensive decay management. Fruit physiological maturity further modulates outcomes; mature 'Valencia' oranges exhibit 23% higher susceptibility to post-treatment infections than early-harvest fruit, potentially linked to declining antifungal compounds in the flavedo during ripening [8].
Strategic combination with other fungicides and GRAS (Generally Recognized As Safe) compounds amplifies imazalil's efficacy while mitigating resistance development. The rising prevalence of DMI-resistant P. digitatum strains (up to 12% in Mediterranean packinghouses) necessitates multi-target approaches [7] [9]. When combined with cyproconazole (another DMI fungicide), imazalil achieves 99% decay control against resistant green mold isolates through complementary binding to CYP51 mutants, outperforming solo applications by 30-45% [6] [7]. This synergy permits 75% dose reduction while maintaining protective efficacy.
Sodium benzoate (SB)—a GRAS food additive—exhibits remarkable synergistic potency with imazalil. Immersion in 50 ppm imazalil + 3% SB at 50°C for 60 seconds achieves >90% suppression of green/blue molds in 'Valencia' oranges, equivalent to standard 1000 ppm imazalil treatments [9]. The mechanism involves SB disrupting cellular pH homeostasis while imazalil inhibits membrane synthesis, creating a dual cytotoxic assault. Similarly, potassium sorbate (0.5-2%) enhances imazalil's anti-sporulation activity by 40-60% against P. italicum, crucial for minimizing cross-contamination during storage [9].
Table 3: Synergistic Effects of Imazalil-Based Combinations Against Resistant Penicillium Strains
Combination | Concentration | Efficacy Gain vs. Solo Imazalil | Primary Synergistic Mechanism |
---|---|---|---|
Imazalil + Cyproconazole | 50 ppm + 100 ppm | +45% decay control | Complementary CYP51 binding |
Imazalil + Sodium Benzoate | 50 ppm + 3% w/v | +62% curative activity | Cytoplasmic acidification & ergosterol inhibition |
Imazalil + Pyrimethanil | 200 ppm + 500 ppm | +38% protective control | Methionine biosynthesis inhibition + CYP51 suppression |
Imazalil + Potassium Sorbate | 200 ppm + 2% w/v | +58% sporulation inhibition | Membrane disruption + mitochondrial dysfunction |
Resistance management leverages efflux pump modulation. P. digitatum overexpresses ABC transporters (PdABC1-3) to excrete fungicides, conferring multi-drug resistance (MDR) [7]. Incorporating quaternary ammonium surfactants (e.g., dodine) suppresses PdABC2-mediated efflux, restoring imazalil sensitivity in MDR strains by 85% [7]. This approach extends imazalil's functional lifespan within integrated resistance management programs, particularly vital as regulatory pressures increase.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7